molecular formula C19H28FN3O2Si B8362067 4-(4-Amino-3-fluorophenoxy)-n-(2-(tert-butyldimethylsilyloxy)ethyl)pyridin-2-amine

4-(4-Amino-3-fluorophenoxy)-n-(2-(tert-butyldimethylsilyloxy)ethyl)pyridin-2-amine

Cat. No. B8362067
M. Wt: 377.5 g/mol
InChI Key: LJGCZGFZHXPSRE-UHFFFAOYSA-N
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Patent
US07790756B2

Procedure details

A mixture of Example A8 (0.263 g, 1.0 mmol), imidazole (0.0749 g, 1.1 mmol) and TBSCl (0.181 g, 1.2 mmol) in DMF (10 mL) was stirred at RT overnight. Solvent was removed under reduced pressure. The residue was quenched with H2O (10 mL) and the pH was adjusted to ˜8 by using NaHCO3. The aqueous solution was extracted with EtOAc (3×20 mL) and the combined organic layers were dried (MgSO4), concentrated in vacuo and purified by chromatography to afford 4-(4-amino-3-fluorophenoxy)-N-(2-(tert-butyldimethylsilyloxy)ethyl)pyridin-2-amine (0.252 g, 67% yield) as a light yellow oil. MS (ESI) m/z: 378.3 (M+H+).
Quantity
0.263 g
Type
reactant
Reaction Step One
Quantity
0.0749 g
Type
reactant
Reaction Step One
Name
Quantity
0.181 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:18]=[CH:17][C:5]([O:6][C:7]2[CH:12]=[CH:11][N:10]=[C:9]([NH:13][CH2:14][CH2:15][OH:16])[CH:8]=2)=[CH:4][C:3]=1[F:19].N1C=CN=C1.[CH3:25][C:26]([Si:29](Cl)([CH3:31])[CH3:30])([CH3:28])[CH3:27]>CN(C=O)C>[NH2:1][C:2]1[CH:18]=[CH:17][C:5]([O:6][C:7]2[CH:12]=[CH:11][N:10]=[C:9]([NH:13][CH2:14][CH2:15][O:16][Si:29]([C:26]([CH3:28])([CH3:27])[CH3:25])([CH3:31])[CH3:30])[CH:8]=2)=[CH:4][C:3]=1[F:19]

Inputs

Step One
Name
Quantity
0.263 g
Type
reactant
Smiles
NC1=C(C=C(OC2=CC(=NC=C2)NCCO)C=C1)F
Name
Quantity
0.0749 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0.181 g
Type
reactant
Smiles
CC(C)(C)[Si](C)(C)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was quenched with H2O (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with EtOAc (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(OC2=CC(=NC=C2)NCCO[Si](C)(C)C(C)(C)C)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.252 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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